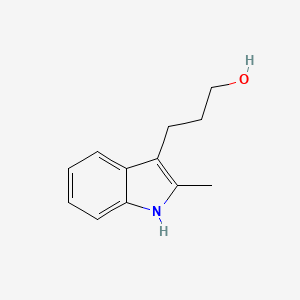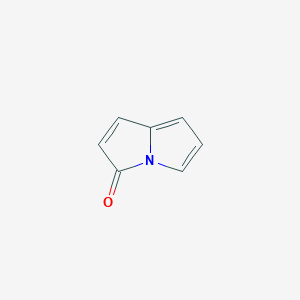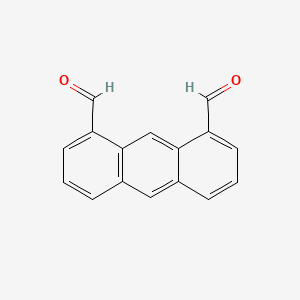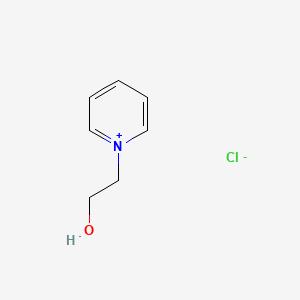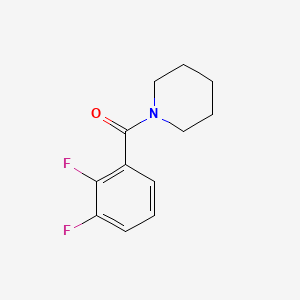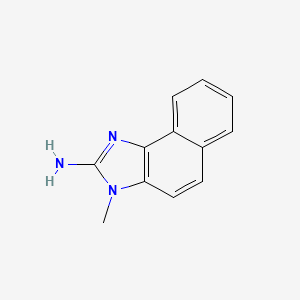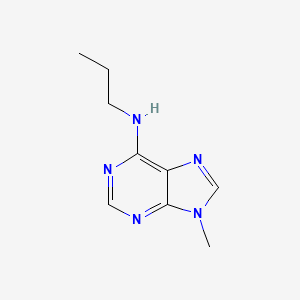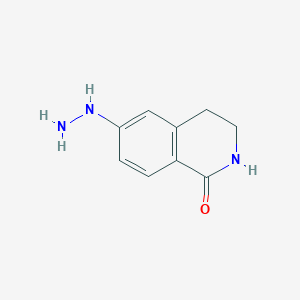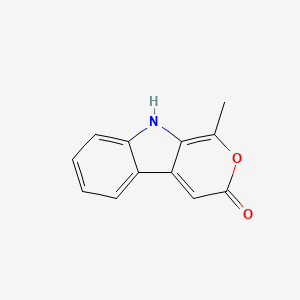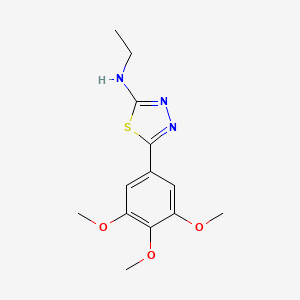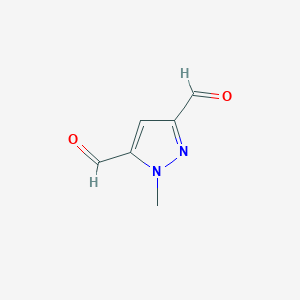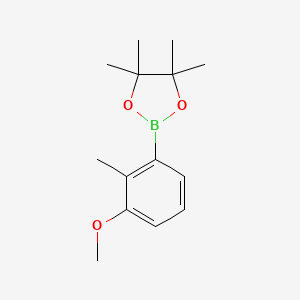
3-Methoxy-2-methylphenylboronic acid pinacol ester
Overview
Description
3-Methoxy-2-methylphenylboronic acid pinacol ester is a boronic acid derivative . It is a highly valuable building block in organic synthesis . The molecular formula of this compound is C13H19BO3 .
Synthesis Analysis
Pinacol boronic esters, including 3-Methoxy-2-methylphenylboronic acid pinacol ester, are synthesized using various borylation approaches . Protodeboronation of these esters is not well developed, but catalytic protodeboronation utilizing a radical approach has been reported .Molecular Structure Analysis
The molecular structure of 3-Methoxy-2-methylphenylboronic acid pinacol ester is represented by the formula C13H19BO3 . This compound has a molecular weight of 234.10 .Chemical Reactions Analysis
Pinacol boronic esters, including 3-Methoxy-2-methylphenylboronic acid pinacol ester, are used in many chemical reactions. They are particularly important in the Suzuki–Miyaura coupling . They can also be converted into a broad range of functional groups .Physical And Chemical Properties Analysis
3-Methoxy-2-methylphenylboronic acid pinacol ester is a liquid at room temperature . It has a refractive index of 1.502 and a density of 1.028 g/mL at 25 °C .Scientific Research Applications
Polymer Synthesis and Modification
- Hyperbranched Polythiophene Synthesis : A study by Segawa, Higashihara, and Ueda (2013) demonstrated the synthesis of hyperbranched polythiophene with a nearly 100% degree of branching using the catalyst-transfer Suzuki–Miyaura coupling reaction. This process involved the use of an AB2 monomer containing the phenyl boronic acid pinacol ester, which led to a nearly defect-free polymer, showcasing the utility of boronic esters in creating complex polymer architectures (Segawa, Higashihara, & Ueda, 2013).
- Controlled Polymer End Groups : Nojima et al. (2016) reported on the Suzuki–Miyaura coupling polymerization of dibromoarene and arylenediboronic acid (ester), highlighting the role of 3-Methoxy-2-methylphenylboronic acid pinacol ester in affording π-conjugated polymers with boronic acid (ester) moieties at both ends. This method allows for precise control over the polymer's end groups, enhancing its functionality and potential applications in materials science (Nojima, Kosaka, Kato, Ohta, & Yokozawa, 2016).
Organic Synthesis and Catalysis
- Cross-Coupling Reactions : Takagi, Takahashi, Ishiyama, and Miyaura (2002) explored the synthesis of 1-alkenylboronic acid pinacol esters through palladium-catalyzed cross-coupling reactions, demonstrating the versatility of boronic esters in organic synthesis. This study highlighted the efficient synthesis of unsymmetrical 1,3-dienes, showcasing the ester's role in facilitating complex organic transformations (Takagi, Takahashi, Ishiyama, & Miyaura, 2002).
- Arylation of Cinnamyloxyphenylboronic Acid Pinacol Esters : Watanabe, Mino, Abe, Kogure, and Sakamoto (2014) investigated the allylic arylation of cinnamyloxyphenylboronic acid pinacol esters, leading to 1,3-diarylpropene derivatives. This research demonstrates the utility of boronic esters in selective coupling reactions, contributing to the development of novel arylation methodologies (Watanabe, Mino, Abe, Kogure, & Sakamoto, 2014).
Materials Science and Photoluminescence
- Phosphorescent Properties : Shoji et al. (2017) uncovered that simple arylboronic esters, including phenylboronic acid pinacol ester derivatives, exhibit phosphorescence at room temperature in the solid state. This serendipitous finding suggests new avenues for designing phosphorescent materials without heavy atoms, expanding the applications of boronic esters in optoelectronic devices (Shoji et al., 2017).
Drug Delivery and Responsive Materials
- ROS-Responsive Drug Delivery : Zhang, Chen, Xiao, Zhuang, and Chen (2017) synthesized a phenylboronic ester-linked PEG-lipid conjugate for hydrogen peroxide-responsive drug delivery. The study highlights the potential of boronic esters in creating stimuli-responsive drug delivery systems that can precisely control the release of therapeutic agents in response to specific biological triggers (Zhang, Chen, Xiao, Zhuang, & Chen, 2017).
Safety And Hazards
This compound is classified as an eye irritant, skin irritant, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapours, or spray. Contact with skin and eyes should also be avoided . Use of personal protective equipment and chemical impermeable gloves is advised .
Future Directions
properties
IUPAC Name |
2-(3-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO3/c1-10-11(8-7-9-12(10)16-6)15-17-13(2,3)14(4,5)18-15/h7-9H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZZMEOXDLWFHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-2-methylphenylboronic acid pinacol ester | |
CAS RN |
351456-69-4 | |
| Record name | 2-(3-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



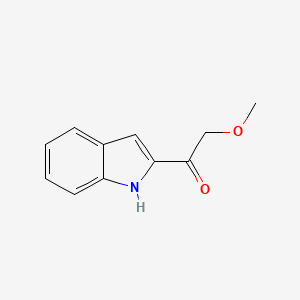
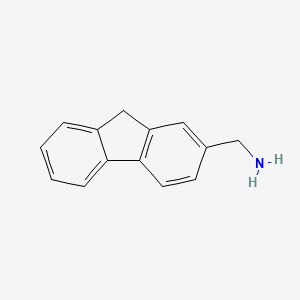
![(6-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-ylidene)acetaldehyde](/img/structure/B3351294.png)
